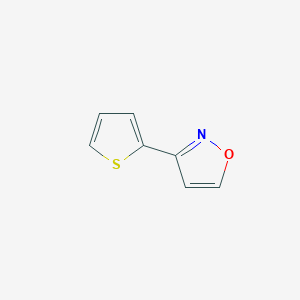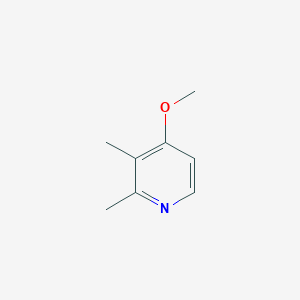
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde is a heterocyclic organic compound that has attracted significant attention from scientists due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to affect the levels of various neurotransmitters, including serotonin and dopamine, in the brain. It has also been found to have antioxidant properties, which may help protect cells from oxidative damage. In addition, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the mechanism of action and efficacy of this compound in various types of cancer. Another area of interest is its potential use as a pesticide. Studies are needed to determine its effectiveness and safety in various agricultural applications. Finally, there is potential for the synthesis of new materials using 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde as a precursor. Further research is needed to explore the potential applications of these materials in various fields.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde involves the condensation of 2-aminothiophenol with formaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in most organic solvents. The reaction mechanism involves the formation of a Schiff base intermediate, followed by cyclization and dehydration to form the final product.
Applications De Recherche Scientifique
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been found to exhibit antimicrobial, antifungal, and anticancer properties. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been used as a precursor for the synthesis of various organic materials, including polymers and dyes.
Propriétés
Numéro CAS |
164359-74-4 |
|---|---|
Nom du produit |
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde |
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
2,3-dihydro-1,4-thiazine-4-carbaldehyde |
InChI |
InChI=1S/C5H7NOS/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |
Clé InChI |
ARENJPSNHVBMKH-UHFFFAOYSA-N |
SMILES |
C1CSC=CN1C=O |
SMILES canonique |
C1CSC=CN1C=O |
Synonymes |
4H-1,4-Thiazine-4-carboxaldehyde,2,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

